molecular formula C19H20O6 B3028621 Decursitin D CAS No. 245446-61-1

Decursitin D

Cat. No.: B3028621
CAS No.: 245446-61-1
M. Wt: 344.4 g/mol
InChI Key: AESJNSAMTDSWJU-RQJZHBNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decursitin D is a pyranocoumarin compound primarily derived from the roots of the medicinal plant Angelica gigas Nakai. This compound has garnered significant attention due to its wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decursitin D can be synthesized through various chemical reactions involving the coumarin structure. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of specific catalysts and solvents to facilitate the formation of the pyranocoumarin ring .

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from the roots of Angelica gigas Nakai. The extraction process includes drying and grinding the roots, followed by solvent extraction and purification steps to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Decursitin D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified biological activities, which are often studied for their potential therapeutic applications .

Scientific Research Applications

Comparison with Similar Compounds

Decursitin D is often compared with other pyranocoumarin compounds such as decursin and decursinol angelate. These compounds share similar biological activities but differ in their chemical structures and specific effects:

Properties

IUPAC Name

[(3R,4R)-3-hydroxy-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-4-yl] (Z)-2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-5-10(2)18(22)24-16-12-8-11-6-7-15(20)23-13(11)9-14(12)25-19(3,4)17(16)21/h5-9,16-17,21H,1-4H3/b10-5-/t16-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESJNSAMTDSWJU-RQJZHBNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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